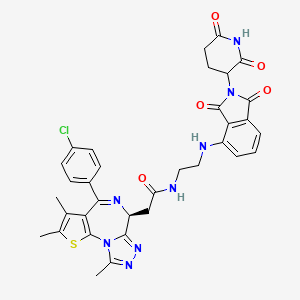
dBET57
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DBET57 is a potent and selective degrader of BRD4BD1 based on the PROTAC (Proteolysis Targeting Chimera) technology . It mediates recruitment to the CRL4 Cereblon E3 ubiquitin ligase, with a DC50/5h of 500 nM for BRD4BD1, and is inactive on BRD4 BD2 .
Synthesis Analysis
The synthesis of this compound involves the use of PROTAC technology . This technology allows this compound to target BRD4 for ubiquitination, disrupting the proliferation ability of certain cells .Molecular Structure Analysis
The molecular structure of this compound is C34H31ClN8O5S . It is a heterobifunctional small molecule based on PROTAC technology .Chemical Reactions Analysis
This compound recruits the proteasome system to specifically target the BD1 bromodomain of Brd4 protein for degradation via ligand-dependent CRBN/Brd4 interactions .Physical And Chemical Properties Analysis
The molecular weight of this compound is 699.18 . The chemical formula is C34H31ClN8O5S .Wissenschaftliche Forschungsanwendungen
Krebstherapie
dBET57 ist ein Proteolyse-Targeting-Chimäre (PROTAC), das in den letzten 10 Jahren große Aufmerksamkeit erregt hat und einen aufkeimenden therapeutischen Ansatz darstellt, der das Potenzial hat, pathogene Proteine anzugehen, die für herkömmliche niedermolekulare Inhibitoren historisch Herausforderungen darstellten {svg_1}. Es wird als potenzielles Therapeutikum in der Krebstherapie untersucht {svg_2}.
Gezielte Proteindegradation
PROTACs wie this compound nutzen die endogenen E3-Ubiquitin-Ligasen, um die Degradation der Proteine von Interesse (POIs) über das Ubiquitin-Proteasom-System (UPS) in zyklischer katalytischer Weise zu erleichtern {svg_3}. Diese Fähigkeit von this compound, Proteine spezifisch für die Degradation zu zielen, birgt immenses therapeutisches Potenzial in mehreren Bereichen der Medizin {svg_4}.
Minderung unerwünschter physikalisch-chemischer Eigenschaften
PROTACs der neuen Generation wie this compound verfügen über die Fähigkeit, unerwünschte physikalisch-chemische Eigenschaften zu mindern, die in traditionellen PROTACs vorhanden sind, wodurch ihre Zielfähigkeit verbessert und unerwünschte Nebenwirkungen reduziert werden {svg_5}.
Immuntherapie bei Darmkrebs
In der Immuntherapie bei Darmkrebs wurde festgestellt, dass this compound die Glykolyse von Darmkrebs durch transkriptionelle Suppression von c-Myc herunterreguliert und gleichzeitig die Expression des Programmed Death-Ligand 1 (PD-L1) hemmt, um die Immunflucht umzukehren und adaptive Immunresistenz zu vermeiden {svg_6}.
Nano-PROTACs
This compound wurde verwendet, um mit Hilfe von DOX und DSPE-PEG 2000 selbstverabreichende Nano-PROTACs (DdLD NPs) herzustellen {svg_7}. Diese DdLD NPs können die Stabilität, die intrazelluläre Abgabe und die tumorgerichtete Anreicherung von DOX und this compound verbessern {svg_8}.
Chemotherapie
Die chemotherapeutische Wirkung von DdLD NPs kann Darmkrebszellen effektiv zerstören und einen starken immunogenen Zelltod (ICD) induzieren {svg_9}. Noch wichtiger ist, dass die chemotherapeutische Wirkung von DdLD NPs die Glykolyse von Darmkrebs hemmen, die Lactatproduktion reduzieren und die PD-L1-Expression durch BRD4-Degradation herunterregulieren kann {svg_10}.
Wirkmechanismus
Target of Action
The primary target of dBET57 is the bromodomain-containing protein 4 (BRD4), specifically the first bromodomain (BD1) of BRD4 . BRD4 belongs to the bromodomain and extra terminal domain (BET) family of proteins, which play a role in various biological processes, including memory formation, mitochondrial oxidative phosphorylation, and DNA damage response .
Mode of Action
This compound operates as a proteolysis-targeting chimera (PROTAC), a bifunctional molecule that brings a target protein into spatial proximity with an E3 ubiquitin ligase to trigger target ubiquitination and subsequent proteasomal degradation . This compound recruits BRD4 to the E3 ubiquitin ligase cereblon, leading to fast, efficient, and prolonged degradation of BRD4 .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with BRD4. BRD4 is a transcriptional repressor of autophagy and lysosomal function . By degrading BRD4, this compound can potentially influence these pathways and their downstream effects.
Result of Action
The primary result of this compound’s action is the significant degradation of BRD4BD1 . This degradation is selective, as this compound is inactive on the second bromodomain (BD2) of BRD4 . The degradation of BRD4BD1 can influence the cellular processes that BRD4 is involved in, such as autophagy and lysosomal function .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficacy of this compound can be affected by the presence of other proteins that can bind to the E3 ubiquitin ligase cereblon
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H31ClN8O5S/c1-16-17(2)49-34-27(16)29(19-7-9-20(35)10-8-19)38-23(30-41-40-18(3)42(30)34)15-26(45)37-14-13-36-22-6-4-5-21-28(22)33(48)43(32(21)47)24-11-12-25(44)39-31(24)46/h4-10,23-24,36H,11-15H2,1-3H3,(H,37,45)(H,39,44,46)/t23-,24?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZRLOIDJCMKJHE-UXMRNZNESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)NCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H31ClN8O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
699.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

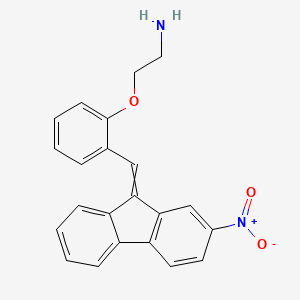
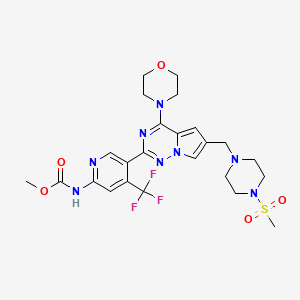
![(5Z)-5-[[1-(2,4-difluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-(2-methoxyethylimino)-3-methyl-1,3-thiazolidin-4-one](/img/structure/B606898.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)
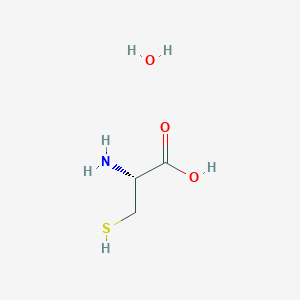
![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)

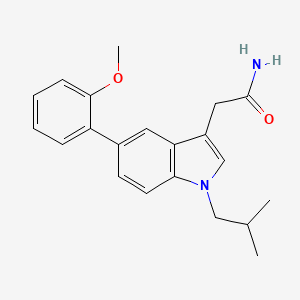
![2-(2,2,3,3,3-Pentafluoropropoxy)-3-[4-(2,2,2-trifluoroethoxy)phenyl]-5,7-dihydro-3H-pyrrolo[2,3-d]pyrimidine-4,6-dione](/img/structure/B606917.png)